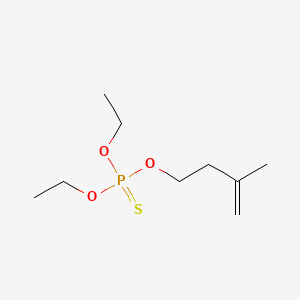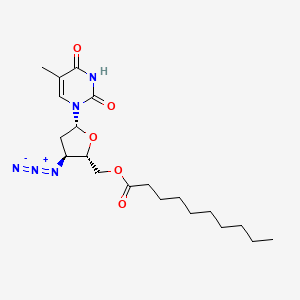
Thymidine, 3'-azido-3'-deoxy-, 5'-decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate: is a modified nucleoside analog derived from thymidine This compound is characterized by the substitution of an azido group at the 3’ position and a decanoate ester at the 5’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate typically involves multiple steps. The starting material, thymidine, undergoes azidation at the 3’ position to introduce the azido group. This is followed by esterification at the 5’ position with decanoic acid to form the final compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and for studying reaction mechanisms.
Biology: Employed in the study of DNA replication and repair mechanisms due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester bonds, leading to chain termination. This property makes it a potent inhibitor of DNA polymerases, particularly in viral replication. The decanoate ester at the 5’ position enhances its lipophilicity, improving cellular uptake and bioavailability .
Vergleich Mit ähnlichen Verbindungen
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
Thymidine, 3’-azido-3’-deoxy-, 5’-acetate: Another esterified analog with a shorter acyl chain, resulting in different pharmacokinetic properties.
Thymidine, 3’-azido-3’-deoxy-, 5’-hexadecanoate: Similar structure but with a longer acyl chain, affecting its solubility and cellular uptake.
Uniqueness: Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate is unique due to its balanced lipophilicity and bioavailability, making it a valuable compound for research in drug development and molecular biology .
Eigenschaften
CAS-Nummer |
130683-72-6 |
|---|---|
Molekularformel |
C20H31N5O5 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl decanoate |
InChI |
InChI=1S/C20H31N5O5/c1-3-4-5-6-7-8-9-10-18(26)29-13-16-15(23-24-21)11-17(30-16)25-12-14(2)19(27)22-20(25)28/h12,15-17H,3-11,13H2,1-2H3,(H,22,27,28)/t15-,16+,17+/m0/s1 |
InChI-Schlüssel |
VDDXYEVAWMCTGT-GVDBMIGSSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



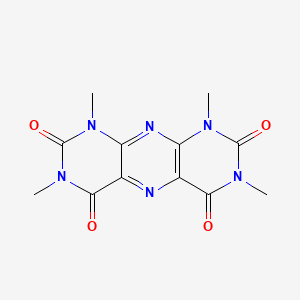
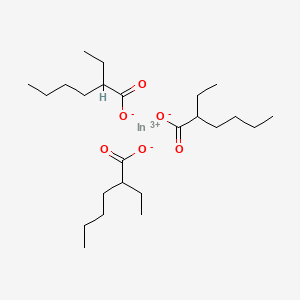
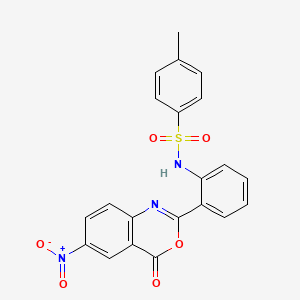
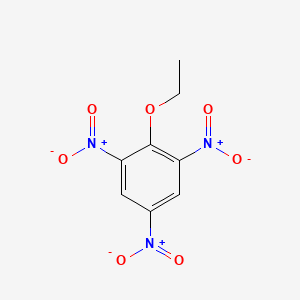
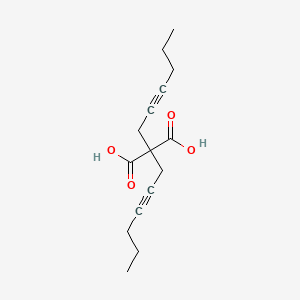
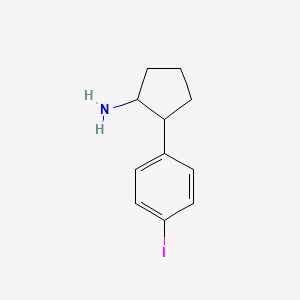
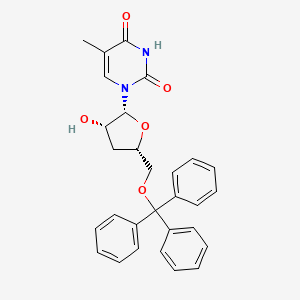
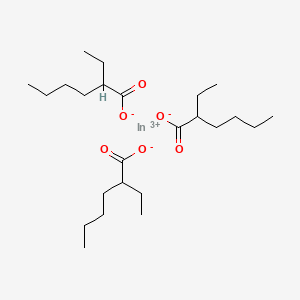
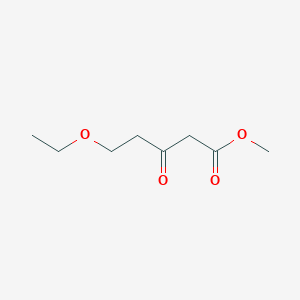
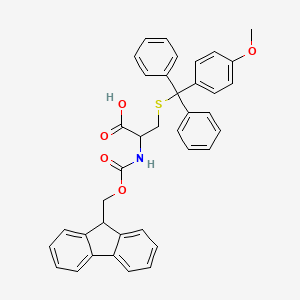
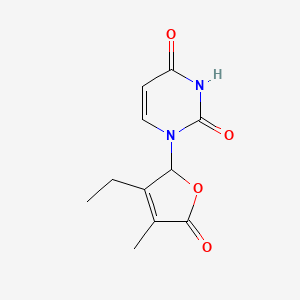
![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)
